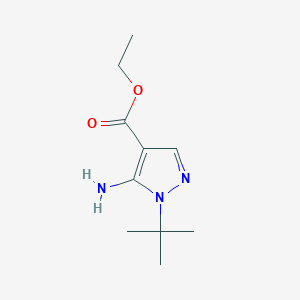
2-(4-Chlorophenyl)-4-aminobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-4-aminobutyric acid, also known as baclofen, is a medication that is used as a muscle relaxant and antispastic agent. It was first synthesized in the 1960s and has since been widely used in the treatment of conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries. Baclofen works by activating GABA receptors in the brain and spinal cord, which helps to reduce muscle spasms and stiffness.
Wirkmechanismus
Baclofen works by activating GABA-B receptors in the brain and spinal cord. GABA-B receptors are inhibitory receptors that help to reduce the activity of neurons. By activating these receptors, 2-(4-Chlorophenyl)-4-aminobutyric acid helps to reduce the release of excitatory neurotransmitters, which in turn reduces muscle spasms and stiffness.
Biochemical and Physiological Effects:
Baclofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of muscle spasticity. Baclofen also increases the release of GABA, which helps to reduce the activity of neurons. In addition, 2-(4-Chlorophenyl)-4-aminobutyric acid has been shown to reduce the release of substance P, a neuropeptide that is involved in pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
Baclofen has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it easier to design experiments and interpret results. Baclofen is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Baclofen has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. In addition, 2-(4-Chlorophenyl)-4-aminobutyric acid can have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(4-Chlorophenyl)-4-aminobutyric acid. One area of research is the development of new formulations of 2-(4-Chlorophenyl)-4-aminobutyric acid that can be administered more effectively. For example, there is ongoing research into the development of extended-release formulations that can be administered less frequently. Another area of research is the investigation of the potential use of 2-(4-Chlorophenyl)-4-aminobutyric acid in the treatment of other conditions, such as anxiety and depression. Finally, there is ongoing research into the development of new drugs that target the GABA-B receptor, which may have improved efficacy and fewer side effects compared to 2-(4-Chlorophenyl)-4-aminobutyric acid.
Conclusion:
In conclusion, 2-(4-Chlorophenyl)-4-aminobutyric acid, or 2-(4-Chlorophenyl)-4-aminobutyric acid, is a well-established medication that is used as a muscle relaxant and antispastic agent. It works by activating GABA-B receptors in the brain and spinal cord, which helps to reduce muscle spasms and stiffness. Baclofen has been extensively studied for its therapeutic potential in the treatment of various neurological conditions and has been shown to be effective in reducing muscle spasticity and improving motor function. While there are some limitations to its use in lab experiments, there are a number of future directions for the study of 2-(4-Chlorophenyl)-4-aminobutyric acid, including the development of new formulations and the investigation of its potential use in the treatment of other conditions.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-4-aminobutyric acid involves the reaction of 4-chlorobenzyl cyanide with ethyl glycinate hydrochloride in the presence of sodium amide. The resulting product is then hydrolyzed with hydrochloric acid to yield 2-(4-Chlorophenyl)-4-aminobutyric acid. This synthesis method was first reported by Heinrich Keberle and colleagues in 1962.
Wissenschaftliche Forschungsanwendungen
Baclofen has been extensively studied for its therapeutic potential in the treatment of various neurological conditions. It has been shown to be effective in reducing muscle spasticity and improving motor function in patients with multiple sclerosis, cerebral palsy, and spinal cord injuries. Baclofen has also been investigated as a potential treatment for addiction, particularly alcoholism.
Eigenschaften
CAS-Nummer |
120418-68-0 |
|---|---|
Produktname |
2-(4-Chlorophenyl)-4-aminobutyric acid |
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
4-amino-2-(4-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
InChI-Schlüssel |
YSUNOHPTERXNIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CCN)C(=O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(CCN)C(=O)O)Cl |
Verwandte CAS-Nummern |
66859-67-4 (hydrochloride) |
Synonyme |
2-(4-chlorophenyl)-4-aminobutyric acid 2-(4-chlorophenyl)-4-aminobutyric acid, hydrochloride 2-PCP-GABA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















